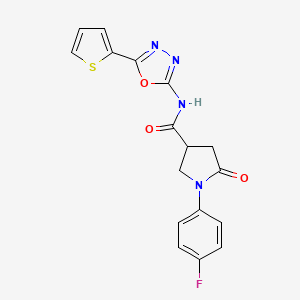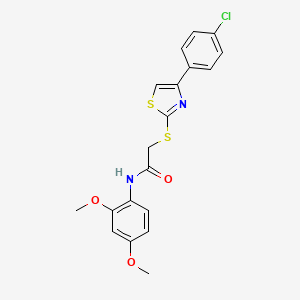![molecular formula C26H28N6O3 B2395876 2-(4-ethylphenyl)-5-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one CAS No. 1291844-18-2](/img/structure/B2395876.png)
2-(4-ethylphenyl)-5-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
"2-(4-ethylphenyl)-5-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one" is a novel organic compound belonging to the pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one family. These compounds typically exhibit significant biological and pharmacological activities, making them of interest in various fields such as medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
Initial Reaction: : Typically involves the condensation of 4-ethylbenzaldehyde with hydrazine hydrate to form 2-(4-ethylphenyl)hydrazine.
Cyclization: : The intermediate undergoes cyclization with 1,2,4-triazine-3,5-dione under acidic conditions to form the pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one skeleton.
Industrial Production Methods
For large-scale production, optimized methods often include continuous flow reactions and the use of microwave-assisted organic synthesis to enhance reaction rates and yields. Solvent-free and green chemistry approaches are also employed to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation, often facilitated by reagents such as potassium permanganate or chromium trioxide.
Reduction: : Can be reduced using hydrogenation reactions with catalysts like palladium on carbon.
Substitution: : Nucleophilic substitution reactions occur at specific sites, primarily involving halogen derivatives.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Palladium on carbon, hydrogen gas.
Nucleophiles: : Amines, thiols, and alcohols.
Major Products
These reactions typically yield various derivatives of the original compound with altered functionalities, potentially enhancing or modifying their biological activities.
Scientific Research Applications
Chemistry
Used as a precursor in the synthesis of more complex heterocyclic compounds. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
Investigated for its potential use as an enzyme inhibitor due to its structural similarity to known inhibitors.
Medicine
Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer, due to its ability to interact with specific biological pathways.
Industry
Employed in the development of new materials with specific properties, such as high thermal stability and unique electronic characteristics.
Mechanism of Action
The compound exerts its effects by binding to specific molecular targets, such as enzymes and receptors, involved in crucial biological pathways. This interaction can inhibit or modulate the activity of these targets, leading to various therapeutic effects. Key pathways often include signal transduction cascades and metabolic pathways critical for cell survival and proliferation.
Comparison with Similar Compounds
Unique Features
Compared to other compounds in the pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one family, "2-(4-ethylphenyl)-5-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one" stands out due to its specific substitution pattern which can result in unique biological activities and improved pharmacokinetic properties.
List of Similar Compounds
2-phenyl-5-oxo-pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one
2-(4-methylphenyl)-5-oxo-pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one
2-(4-fluorophenyl)-5-oxo-pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one
Properties
IUPAC Name |
2-(4-ethylphenyl)-5-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]pyrazolo[1,5-d][1,2,4]triazin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N6O3/c1-3-19-8-10-20(11-9-19)21-16-23-26(34)31(27-18-32(23)28-21)17-25(33)30-14-12-29(13-15-30)22-6-4-5-7-24(22)35-2/h4-11,16,18H,3,12-15,17H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXMGJUJRYLSUDY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN3C=NN(C(=O)C3=C2)CC(=O)N4CCN(CC4)C5=CC=CC=C5OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N6O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
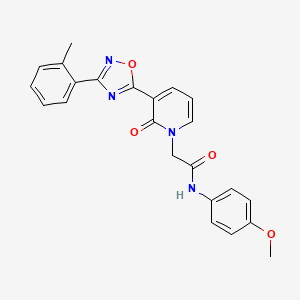
![[1-(Cyclohexylmethyl)pyrrolidin-2-yl]methanamine](/img/structure/B2395795.png)
![3-(1-(2-(benzylthio)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2395798.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-5-methylisoxazole-3-carboxamide hydrochloride](/img/structure/B2395799.png)
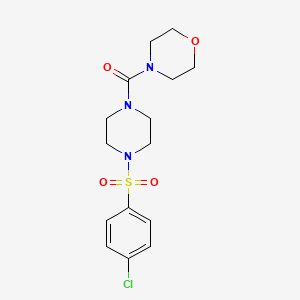
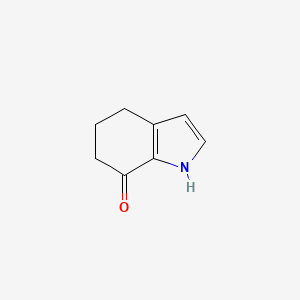
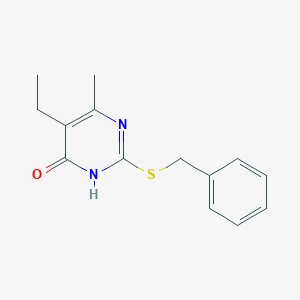
![N-(2,4-dimethylphenyl)-2-((4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2395807.png)
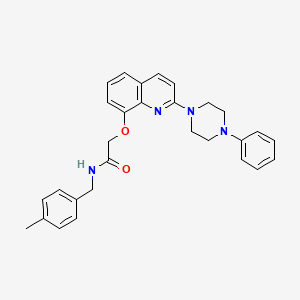
![5-(4-chlorophenyl)-N-(2-phenylethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2395809.png)
![1-[4-[Cyclopropyl(pyrimidin-4-yl)amino]piperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B2395810.png)
![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide](/img/structure/B2395812.png)
